MDL-29951

Beschreibung

The exact mass of the compound 4,6-dichloro-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBSYZNKEAWABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101861-63-6 | |

| Record name | Mdl-29951 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

MDL-29951: A Dual-Action Modulator of Synaptic Plasticity and Myelination

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.

MDL-29951 is a small molecule compound that has garnered significant interest within the neuroscience and drug development communities due to its unique dual mechanism of action. It functions as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site, and as an agonist of the orphan G protein-coupled receptor 17 (GPR17).[1][2] Furthermore, preclinical studies have identified this compound as an inhibitor of the enzyme fructose-1,6-bisphosphatase (FBPase).[3] This multi-target profile positions this compound as a compelling candidate for therapeutic intervention in a range of neurological and metabolic disorders.

This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its biological effects through three primary molecular targets:

-

NMDA Receptor Antagonism: this compound acts as a potent antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[2][4] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the activation of the NMDA receptor by glutamate. By competitively blocking this site, this compound effectively inhibits NMDA receptor-mediated ion channel opening and subsequent calcium influx, thereby modulating synaptic plasticity and excitotoxicity.[5] This mechanism underlies its potential neuroprotective and anticonvulsant properties.[1][2]

-

GPR17 Agonism: this compound has been identified as a specific agonist for the G protein-coupled receptor 17 (GPR17).[1][6] GPR17 is primarily expressed in the central nervous system, particularly in oligodendrocyte precursor cells (OPCs), and is implicated in the regulation of myelination.[7] As an agonist, this compound activates GPR17, which couples to both Gαi/o and Gαq proteins.[7] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway.[3][7] Through this mechanism, this compound can influence oligodendrocyte differentiation and maturation, suggesting its potential in the context of demyelinating diseases.[1]

-

Fructose-1,6-bisphosphatase Inhibition: this compound has been shown to inhibit fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis.[3] By inhibiting FBPase, this compound can modulate glucose metabolism. This action is distinct from its effects on neural receptors and suggests a potential therapeutic application in metabolic disorders.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular targets.

Table 1: NMDA Receptor Binding Affinity

| Parameter | Value | Species | Assay |

| Ki | 0.14 µM (140 nM) | Rat | [3H]glycine binding |

| IC50 | 140 nM | Not Specified | Glycine binding |

Table 2: GPR17 Agonist Activity

| Parameter | Value | Cell Line/System | Assay |

| EC50 | 7 nM - 6 µM | Recombinant cell lines | Dependent on the specific assay |

| IC50 (cAMP inhibition) | 29 nM | GLUTag cells expressing hGPR17L | Forskolin-stimulated cAMP accumulation |

| IC50 (cAMP inhibition) | 1.5 - 3.3 nM | HEK293 cells expressing GPR17 | Forskolin-stimulated cAMP accumulation |

Table 3: Fructose-1,6-bisphosphatase Inhibitory Activity

| Parameter | Value | Isoform Source |

| IC50 | 2.5 µM | Human Liver |

| IC50 | 1.0 µM | Porcine Kidney |

| IC50 | 0.21 µM | Rabbit Liver |

| IC50 | 11 µM | Rat Liver |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

[3H]Glycine Binding Assay for NMDA Receptor Affinity

This protocol is a representative method for determining the binding affinity of this compound to the glycine site of the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the glycine binding site on the NMDA receptor.

Materials:

-

Rat telencephalon membranes

-

[3H]glycine (radioligand)

-

This compound (test compound)

-

Glycine (unlabeled ligand for non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare rat telencephalon membranes as the source of NMDA receptors.

-

In a series of microcentrifuge tubes, add a fixed concentration of [3H]glycine and varying concentrations of this compound to the membrane preparation suspended in Tris-HCl buffer.

-

For the determination of non-specific binding, add a high concentration of unlabeled glycine to a separate set of tubes.

-

Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

GPR17 Functional Assay: cAMP Accumulation

This protocol describes a method to assess the agonist activity of this compound at GPR17 by measuring its effect on intracellular cAMP levels.

Objective: To determine the potency (IC50 or EC50) of this compound in modulating cAMP levels through GPR17 activation.

Materials:

-

HEK293 cells stably expressing human GPR17 (or other suitable cell line)

-

This compound (test compound)

-

Forskolin (adenylyl cyclase activator)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

-

Seed the GPR17-expressing cells in a 96-well plate and grow to a suitable confluency.

-

Wash the cells with PBS.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a further defined period (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen assay method.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 (if measuring direct effects on basal cAMP).

Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

This protocol outlines a general method for measuring the inhibitory activity of this compound on FBPase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FBPase.

Materials:

-

Purified FBPase enzyme (from a specific tissue source, e.g., human liver)

-

Fructose-1,6-bisphosphate (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., HEPES buffer, pH 7.5, containing MgCl2)

-

Malachite green reagent or other phosphate detection system

-

96-well plate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FBPase enzyme, and varying concentrations of this compound in a 96-well plate.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, fructose-1,6-bisphosphate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period during which the reaction is linear.

-

Stop the reaction (e.g., by adding a strong acid or the detection reagent).

-

Measure the amount of inorganic phosphate produced using a suitable detection method, such as the malachite green assay.

-

Plot the enzyme activity (rate of phosphate production) against the log concentration of this compound.

-

Fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a typical experimental workflow.

Caption: Signaling pathways of this compound.

Caption: Experimental workflow for a radioligand binding assay.

Clinical Development Status

As of the latest available information, a comprehensive search of clinical trial registries has not identified any registered clinical trials specifically for this compound. The compound remains primarily a tool for preclinical research, and its transition to human clinical studies has not been publicly documented.

Conclusion

This compound represents a fascinating pharmacological tool and a potential therapeutic lead due to its well-characterized dual action on the NMDA receptor and GPR17, along with its inhibitory effects on FBPase. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the multifaceted nature of this compound. Further investigation is warranted to fully elucidate its therapeutic potential and to determine its safety and efficacy in in vivo models of neurological and metabolic diseases, which would be a prerequisite for any future clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting Orphan G Protein-Coupled Receptor 17 with T0 Ligand Impairs Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amsbio.com [amsbio.com]

- 7. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Functions of MDL-29951

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-29951 is a synthetic small molecule that exhibits a dual pharmacological profile, acting as both a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine co-agonist site, and as an agonist for the G protein-coupled receptor 17 (GPR17). This unique combination of activities confers upon this compound a range of neuromodulatory, anticonvulsant, and antinociceptive properties. This document provides a comprehensive technical overview of the core functions of this compound, including its mechanisms of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways.

Core Functions and Mechanisms of Action

This compound's primary functions stem from its interaction with two distinct receptor systems in the central nervous system (CNS):

-

NMDA Receptor Antagonism: this compound acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the channel opening mediated by the primary agonist, glutamate. By blocking this co-agonist site, this compound effectively inhibits NMDA receptor activation, thereby reducing neuronal excitability. This mechanism is central to its observed anticonvulsant and antinociceptive effects.[1][3]

-

GPR17 Agonism: this compound is also a potent agonist of GPR17, an orphan receptor that is phylogenetically related to purinergic P2Y and cysteinyl leukotriene (CysLT) receptors.[3][4] GPR17 is expressed on oligodendrocytes and neurons and is implicated in the regulation of oligodendrocyte differentiation and myelination.[3][4] Activation of GPR17 by this compound has been shown to inhibit the maturation of primary oligodendrocytes, suggesting a role in modulating myelin repair processes.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound at its primary targets.

| Parameter | Receptor/Enzyme | Value | Species | Assay Type | Reference |

| Ki | NMDA Receptor (Glycine Site) | 140 nM | Rat | [3H]glycine binding | [1] |

| EC50 | GPR17 | 7 nM - 6 µM | - | Varies by assay | [1] |

| IC50 | Fructose-1,6-bisphosphatase | 2.5 µM | Human | Enzymatic Assay | [5] |

Table 1: Receptor and Enzyme Binding and Functional Parameters for this compound

Signaling Pathways

This compound, through its agonist activity at GPR17, modulates multiple intracellular signaling cascades. The primary pathways are depicted below.

GPR17-Mediated Gαi/o Signaling Pathway

Activation of GPR17 by this compound leads to the engagement of Gαi/o proteins, which in turn inhibit adenylyl cyclase activity.[6] This results in decreased intracellular cyclic AMP (cAMP) levels, leading to reduced activation of Protein Kinase A (PKA) and the transcription factor CREB.[7] The net effect of this pathway is an inhibition of oligodendrocyte maturation.[3]

GPR17-Mediated Gαq Signaling and Beta-Arrestin Recruitment

In addition to Gαi/o, this compound-activated GPR17 can also couple to Gαq, leading to the activation of phospholipase C (PLC), subsequent inositol phosphate (IP3) production, and intracellular calcium mobilization.[5] Furthermore, GPR17 activation promotes the recruitment of β-arrestin, which can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

NMDA Receptor Glycine Site Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the glycine binding site of the NMDA receptor.[2][8]

Materials:

-

Rat brain cortical membranes

-

[³H]glycine (radioligand)

-

This compound (test compound)

-

Glycine (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 50 µL of [³H]glycine, and 175 µL of membrane suspension.

-

Non-specific Binding: 25 µL of a saturating concentration of unlabeled glycine (e.g., 1 mM), 50 µL of [³H]glycine, and 175 µL of membrane suspension.

-

Competitive Binding: 25 µL of varying concentrations of this compound, 50 µL of [³H]glycine, and 175 µL of membrane suspension.

-

-

Incubate the plate at room temperature for 30 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Activity in Audiogenic Seizure-Susceptible Mice

This protocol outlines the procedure to assess the anticonvulsant effects of this compound in a genetic model of epilepsy.[1][9]

Materials:

-

Audiogenic seizure-susceptible mice (e.g., Frings or DBA/2 strains)

-

This compound

-

Vehicle control (e.g., saline, DMSO)

-

Sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell)

-

Observation chamber

Procedure:

-

Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).

-

At the time of predicted peak drug effect, place each mouse individually into the observation chamber within the sound-proof enclosure.

-

Expose the mouse to a high-intensity auditory stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).

-

Observe and score the seizure response for each mouse. A common scoring system includes:

-

0: No response

-

1: Wild running

-

2: Clonic seizure

-

3: Tonic seizure

-

4: Respiratory arrest/death

-

-

Record the latency to each seizure phase and the overall seizure severity score.

-

Compare the seizure scores and latencies between the this compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

Formalin-Induced Inflammatory Pain Model

This protocol details the formalin test, a widely used model of tonic inflammatory pain, to evaluate the antinociceptive properties of this compound.[10][11][12]

Materials:

-

Mice or rats

-

This compound

-

Vehicle control

-

5% formalin solution

-

Observation chamber with a transparent floor and a mirror underneath for clear viewing of the paws.

-

Timer

Procedure:

-

Administer this compound or vehicle control to the animals.

-

After the appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the animal into the observation chamber.

-

Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a 60-minute period.

-

The observation period is typically divided into two phases:

-

Phase 1 (0-5 minutes): Represents acute nociceptive pain due to direct chemical stimulation of nociceptors.

-

Phase 2 (15-60 minutes): Represents inflammatory pain mediated by central sensitization.

-

-

Compare the duration of nociceptive behaviors in the this compound-treated group to the vehicle-treated group for both phases to assess the analgesic effect.

Conclusion

This compound is a valuable pharmacological tool with a complex and interesting dual mechanism of action. Its ability to antagonize the NMDA receptor glycine site provides a clear rationale for its anticonvulsant and antinociceptive effects. Concurrently, its agonism at the GPR17 receptor opens avenues for investigating its role in myelination and oligodendrocyte biology. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar compounds.

References

- 1. mjms.modares.ac.ir [mjms.modares.ac.ir]

- 2. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MDL 29951 - LKT Labs [lktlabs.com]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. nuchemsciences.com [nuchemsciences.com]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

MDL-29951: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-29951, with the chemical name 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a significant small molecule in pharmacological research due to its dual activity. It was initially discovered as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine binding site. Subsequent research unveiled its role as a selective agonist for the orphan G protein-coupled receptor 17 (GPR17). This dual functionality makes this compound a valuable tool for investigating neurological pathways and the processes of myelination and demyelination. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Pharmacological Profile

This compound was first identified during a research program aimed at developing potent antagonists for the glycine binding site of the NMDA receptor. This site is a crucial co-agonist site, and its modulation has therapeutic potential in various neurological disorders. Later, a signaling pathway-unbiased screen identified this compound as a small-molecule activator of GPR17, an orphan GPCR involved in oligodendrocyte differentiation and myelination.[1][2]

The compound exhibits high affinity for the glycine binding site of the NMDA receptor and also potently activates GPR17, leading to the initiation of downstream signaling cascades.[3] This dual activity allows for the exploration of two distinct and important neurological targets.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across its primary targets.

Table 1: NMDA Receptor Antagonist Activity

| Parameter | Value | Species | Assay | Reference |

| Ki | 140 nM | Rat | [3H]glycine binding | [3] |

| IC50 | 140 nM | Not Specified | Glycine Binding |

Table 2: GPR17 Receptor Agonist Activity

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 7 nM - 6 µM | Various | Dependent on assay | [3] |

| EC50 | 0.34 µM | CHO-K1 | β-arrestin recruitment | |

| EC50 | 1.9 nM | CHO-K1 | cAMP accumulation |

Table 3: Fructose 1,6-Bisphosphatase Inhibitory Activity

| Parameter | Value | Species/Isoform | Reference |

| IC50 | 2.5 µM | Human Liver | [4] |

| IC50 | 1.0 µM | Porcine Kidney | [4] |

| IC50 | 0.21 µM | Rabbit Liver | [4] |

| IC50 | 11 µM | Rat Liver | [4] |

Synthesis of this compound

The synthesis of 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (this compound) is based on the foundational synthesis of substituted indole-2-carboxylates. The following is a general synthetic workflow derived from related syntheses.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis of this compound can be adapted from the procedures for related compounds described by Salituro et al. (1992). The general approach involves a Fischer indole synthesis followed by functionalization at the 3-position.

-

Formation of Ethyl 4,6-dichloroindole-2-carboxylate: React 3,5-dichlorophenylhydrazine with an appropriate pyruvate derivative to form the corresponding hydrazone. Cyclize the hydrazone under acidic conditions (e.g., using a Lewis acid or protic acid in a suitable solvent) to yield the indole core.

-

Introduction of the 3-position side chain: The ethyl 4,6-dichloroindole-2-carboxylate is then subjected to a Vilsmeier-Haack or similar reaction to introduce a formyl group at the 3-position.

-

Elongation of the side chain: The formyl group is then converted to the 2-carboxyethyl side chain. This can be achieved through a variety of methods, such as a Wittig reaction with an appropriate phosphorane followed by reduction and hydrolysis, or a Knoevenagel condensation followed by reduction and hydrolysis.

-

Final Hydrolysis: The ethyl ester at the 2-position and the ester on the side chain are hydrolyzed under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution) to yield the final diacid product, this compound. The product is then isolated by acidification and purified by recrystallization.

Biological Activity and Signaling Pathways

This compound's dual activity is central to its utility in research. As an NMDA receptor antagonist, it blocks the glycine co-agonist site, thereby inhibiting ion channel opening. As a GPR17 agonist, it initiates a cascade of intracellular signaling events.

GPR17 Signaling Pathway

Activation of GPR17 by this compound leads to the engagement of multiple G protein subtypes, primarily Gαi and Gαq. This pleiotropic signaling results in the modulation of several downstream effectors, including adenylyl cyclase, phospholipase C, and mitogen-activated protein kinases.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the activity of this compound.

[3H]Glycine Binding Assay (NMDA Receptor)

This assay measures the ability of a test compound to displace the radioligand [3H]glycine from its binding site on the NMDA receptor in rat brain membrane preparations.

Protocol:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer.

-

Assay: In a 96-well plate, combine the membrane preparation, [3H]glycine (at a concentration near its Kd), and varying concentrations of this compound. For non-specific binding determination, include a high concentration of unlabeled glycine.

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (GPR17)

This assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cyclic AMP (cAMP) levels via the Gαi pathway, often using a luminescent biosensor like the GloSensor™ cAMP Assay.[5][6][7]

Protocol:

-

Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293 or CHO-K1) stably or transiently expressing GPR17 and the GloSensor™ cAMP biosensor.

-

Cell Plating: Seed the cells into a white, clear-bottom 96-well plate and allow them to attach overnight.

-

Reagent Equilibration: Equilibrate the cells with the GloSensor™ cAMP Reagent in a CO2-independent medium for approximately 2 hours at room temperature.

-

Compound Addition: Add varying concentrations of this compound to the wells. To stimulate adenylyl cyclase and establish a signal window for inhibition, add a fixed concentration of forskolin.

-

Luminescence Measurement: After a 15-30 minute incubation at room temperature, measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and determine the EC50 value for the inhibition of cAMP production.

Intracellular Calcium Mobilization Assay (GPR17)

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway by this compound, typically using a calcium-sensitive fluorescent dye like Fluo-4 AM.[8][9][10]

Protocol:

-

Cell Culture: Plate GPR17-expressing cells (e.g., CHO-K1) in a black-walled, clear-bottom 96-well plate and grow overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and then incubate them with Fluo-4 AM dye-loading solution for 1 hour at 37°C.

-

Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading, and then inject varying concentrations of this compound.

-

Fluorescence Measurement: Immediately after compound injection, monitor the change in fluorescence intensity (excitation ~490 nm, emission ~525 nm) over time.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to determine the EC50 for calcium mobilization.

β-Arrestin Recruitment Assay (GPR17)

This assay quantifies the recruitment of β-arrestin to the activated GPR17, often using enzyme fragment complementation technology such as the PathHunter® assay.[3][11][12][13][14]

Protocol:

-

Cell Culture: Use a cell line engineered to co-express GPR17 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Cell Plating: Plate the cells in a 384-well white assay plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the enzyme fragments.

-

Detection: Add the detection reagents, which contain the substrate for the reconstituted enzyme. Incubate at room temperature for 60 minutes.

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Generate a dose-response curve by plotting the signal against the this compound concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay (GPR17)

This assay determines the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2 using Western blotting.[4][15][16][17][18]

Protocol:

-

Cell Treatment: Plate GPR17-expressing cells and grow to near confluence. Serum-starve the cells for several hours, then treat with various concentrations of this compound for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

-

Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

This compound is a multifaceted pharmacological tool whose discovery has significantly contributed to our understanding of both NMDA receptor and GPR17 biology. Its well-characterized dual activity, coupled with the detailed synthetic and analytical protocols provided in this guide, offers researchers a robust platform for further investigation into the complex signaling networks governing neurological function and disease. The continued study of this compound and related compounds holds promise for the development of novel therapeutics for a range of neurological and demyelinating disorders.

References

- 1. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 8. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

- 9. agilent.com [agilent.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. cosmobio.co.jp [cosmobio.co.jp]

- 12. benchchem.com [benchchem.com]

- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 14. cosmobio.co.jp [cosmobio.co.jp]

- 15. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]

- 16. dbbiotech.com [dbbiotech.com]

- 17. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Dual Agonist-Antagonist Properties of MDL-29951

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-29951, also known as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a novel small molecule that exhibits a complex pharmacological profile, acting as both an agonist at the G protein-coupled receptor 17 (GPR17) and an antagonist at the N-methyl-D-aspartate (NMDA) receptor. Furthermore, it has been identified as an inhibitor of the enzyme fructose-1,6-bisphosphatase. This unique combination of activities makes this compound a valuable research tool for investigating a range of physiological and pathological processes, particularly in the central nervous system and in metabolic regulation. This technical guide provides a comprehensive overview of the dual agonist-antagonist properties of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.

Core Pharmacological Activities

This compound demonstrates distinct activities at three separate biological targets:

-

GPR17 Agonism: this compound is a potent agonist of the orphan G protein-coupled receptor GPR17.[1] This receptor is implicated in the regulation of oligodendrocyte differentiation and myelination, making it a target of interest for demyelinating diseases such as multiple sclerosis.[1]

-

NMDA Receptor Antagonism: The compound acts as a competitive antagonist at the glycine binding site of the NMDA receptor, a key player in excitatory neurotransmission.[2] This activity confers neuromodulatory, anticonvulsant, and antinociceptive properties to the molecule.[1]

-

Fructose-1,6-bisphosphatase Inhibition: this compound also functions as an allosteric inhibitor of fructose-1,6-bisphosphatase, a rate-limiting enzyme in gluconeogenesis.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity at its primary targets.

Table 1: GPR17 Agonist Activity

| Parameter | Value | Assay System |

| EC50 | 7 nM - 6 µM | Dependent on the specific assay (e.g., cAMP accumulation, calcium mobilization, β-arrestin recruitment)[2] |

Table 2: NMDA Receptor Antagonist Activity

| Parameter | Value | Assay System |

| Ki | 140 nM | [3H]glycine binding in vitro and in vivo[2] |

| Selectivity | ~2500-fold | For glycine site vs. glutamate binding site[4] |

Table 3: Fructose-1,6-bisphosphatase Inhibitory Activity

| Parameter | Value | Species/Isoform |

| IC50 | 2.5 µM | Human Liver[3] |

| IC50 | 1.0 µM | Porcine Kidney[3] |

| IC50 | 0.21 µM | Rabbit Liver[3] |

| IC50 | 11 µM | Rat Liver[3] |

Signaling Pathways and Mechanisms of Action

GPR17 Agonism and Downstream Signaling

Activation of GPR17 by this compound initiates a cascade of intracellular signaling events through the coupling to multiple G protein subtypes (Gαi/o, Gαq, and Gαs) and the recruitment of β-arrestin.

-

Gαi/o Coupling: Leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq Coupling: Activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.

-

Gαs Coupling: Can lead to the stimulation of adenylyl cyclase and an increase in cAMP, though this effect may be cell-type specific.

-

β-Arrestin Recruitment: Following receptor activation, β-arrestin is recruited to the receptor, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling pathways.

-

ERK1/2 Phosphorylation: A downstream consequence of GPR17 activation is the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

NMDA Receptor Antagonism

This compound competitively binds to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. Glycine binding is a prerequisite for the channel opening by the primary agonist, glutamate. By blocking the glycine site, this compound prevents the conformational changes necessary for ion channel activation, thereby inhibiting the influx of Ca2+ and Na+ ions.

Experimental Protocols

[3H]Glycine Binding Assay for NMDA Receptor Affinity

This protocol is adapted from Baron et al. (1992).

-

Membrane Preparation:

-

Homogenize rat cortical tissue in 10 volumes of ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in 10 volumes of 50 mM Tris-HCl buffer (pH 7.4) and incubate at 37°C for 30 minutes.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C. Repeat the wash and centrifugation step twice more.

-

Resuspend the final pellet in 50 mM Tris-HCl (pH 7.4) to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a final volume of 1 mL of 50 mM Tris-HCl (pH 7.4), add:

-

100 µL of membrane preparation.

-

100 µL of [3H]glycine (e.g., 10 nM final concentration).

-

100 µL of varying concentrations of this compound or vehicle.

-

-

Incubate at 4°C for 30 minutes.

-

Terminate the incubation by rapid filtration through Whatman GF/B filters.

-

Wash the filters three times with 4 mL of ice-cold buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Define non-specific binding in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).

-

Calculate Ki values using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay for GPR17 Gαi/s Coupling

This protocol is a general method based on principles described in Hennen et al. (2013).

-

Cell Culture:

-

Culture HEK293 cells stably expressing human GPR17 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Plate cells in 96-well plates and grow to confluence.

-

-

cAMP Measurement:

-

Wash cells once with serum-free medium.

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes at 37°C.

-

For Gαi coupling: Add varying concentrations of this compound followed immediately by an adenylyl cyclase activator (e.g., 1 µM forskolin).

-

For Gαs coupling: Add varying concentrations of this compound alone.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Generate dose-response curves and calculate EC50 or IC50 values.

-

Calcium Mobilization Assay for GPR17 Gαq Coupling

This protocol is a general method based on principles described in Hennen et al. (2013).

-

Cell Culture and Dye Loading:

-

Culture HEK293 cells stably expressing human GPR17 in a 96-well black-walled, clear-bottom plate.

-

Wash cells with HBSS buffer.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Establish a stable baseline fluorescence reading.

-

Inject varying concentrations of this compound into the wells.

-

Measure the change in fluorescence intensity over time.

-

Calculate the peak fluorescence response and generate dose-response curves to determine the EC50.

-

β-Arrestin Recruitment Assay

This protocol describes a general method using a commercially available assay system (e.g., PathHunter®).

-

Cell Culture:

-

Use a cell line engineered to co-express GPR17 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Plate cells in a 96-well white, solid-bottom plate and incubate overnight.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the cells.

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents containing the substrate for β-galactosidase.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure the chemiluminescent signal using a plate reader.

-

Generate dose-response curves to determine the EC50.

-

Fructose-1,6-bisphosphatase Inhibition Assay

This protocol is adapted from Wright et al. (2003).

-

Enzyme and Reagents:

-

Use purified human liver fructose-1,6-bisphosphatase.

-

Prepare an assay buffer containing 50 mM Hepes (pH 7.5), 5 mM MgCl2, and 1 mM EDTA.

-

Prepare a substrate solution of fructose-1,6-bisphosphate.

-

Prepare a coupling enzyme solution containing phosphoglucose isomerase and glucose-6-phosphate dehydrogenase.

-

Prepare a solution of NADP+.

-

-

Assay Procedure:

-

In a 96-well plate, add:

-

Assay buffer.

-

Varying concentrations of this compound or vehicle.

-

Fructose-1,6-bisphosphatase.

-

Coupling enzymes and NADP+.

-

-

Initiate the reaction by adding the fructose-1,6-bisphosphate substrate.

-

Monitor the increase in absorbance at 340 nm (due to the reduction of NADP+ to NADPH) in a plate reader.

-

Calculate the rate of reaction and determine the IC50 for this compound.

-

Conclusion

This compound is a multifaceted pharmacological tool with a well-defined dual agonist-antagonist profile at GPR17 and the NMDA receptor, respectively, and additional inhibitory activity against fructose-1,6-bisphosphatase. Its ability to modulate these distinct targets provides a unique opportunity for researchers to dissect complex biological pathways in neuroscience and metabolism. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to effectively utilize this compound in their research endeavors. Further investigation into the interplay between its various activities may uncover novel therapeutic strategies for a range of disorders.

References

The Role of MDL-29951 in Oligodendrocyte Precursor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-29951 has been identified as a potent and specific agonist for the G protein-coupled receptor 17 (GPR17), a key regulator of oligodendrocyte precursor cell (OPC) differentiation. This technical guide provides an in-depth overview of the function of this compound in the context of OPC biology, with a focus on its mechanism of action, relevant signaling pathways, and experimental considerations. The information presented herein is intended to support further research and drug development efforts targeting myelination and demyelinating diseases such as multiple sclerosis.

Introduction to this compound and GPR17 in Oligodendrocyte Biology

Oligodendrocyte precursor cells are the primary source of myelinating oligodendrocytes in the central nervous system (CNS). The differentiation of OPCs into mature, myelin-producing cells is a tightly regulated process crucial for both developmental myelination and remyelination in disease. The G protein-coupled receptor 17 (GPR17) has emerged as a critical negative regulator of this process.[1][2] GPR17 expression is temporally regulated, with high levels observed in immature OPCs and downregulation required for terminal differentiation.[2]

This compound is a small molecule that has been characterized as a specific agonist of GPR17.[3][4] By activating GPR17, this compound effectively inhibits the maturation of OPCs, making it a valuable tool for studying the mechanisms that govern oligodendrocyte differentiation and for screening potential therapeutic agents that promote myelination.[5][6] Beyond its activity at GPR17, this compound is also known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[7]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound activity based on published literature.

Table 1: Receptor Binding and Potency of this compound

| Parameter | Receptor/Assay | Value | Reference(s) |

| Ki | NMDA Receptor (glycine site) | 140 nM | [7] |

| EC50 | GPR17 Agonism | 7 nM - 6 µM (assay dependent) | [7] |

| IC50 | NMDA Receptor (strychnine-insensitive glycine binding site) | 170 nM | [3] |

Table 2: Effects of this compound on Oligodendrocyte Precursor Cells

| Experimental Readout | Cell Type | Effect of this compound | Concentration(s) | Reference(s) |

| Myelin Basic Protein (MBP) Expression | Primary rat oligodendrocytes | Marked attenuation | 30 µM | [5] |

| Cell Viability | Primary rat OPCs | Reduction (induces apoptosis) | 10 nM | [8] |

| Intracellular cAMP Levels | Primary rat oligodendrocytes | Decrease | 10 nM | [8] |

| Intracellular Ca2+ Mobilization | Primary rat oligodendrocytes | Concentration-dependent increase | Not specified | [9] |

Signaling Pathways Activated by this compound in Oligodendrocyte Precursor Cells

Activation of GPR17 by this compound in OPCs initiates a cascade of intracellular signaling events that ultimately inhibit differentiation. The primary pathways involved are the Gαi/o and Gαq signaling cascades.[10][11]

The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][10] This reduction in cAMP has two major downstream consequences:

-

Decreased Protein Kinase A (PKA) activity : This leads to reduced phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for promoting the expression of genes involved in oligodendrocyte maturation, such as Myelin Basic Protein (MBP).[10][12]

-

Reduced activity of Exchange Protein Directly Activated by cAMP (EPAC) : EPAC is another important effector of cAMP that contributes to oligodendrocyte differentiation.[10]

The Gαq pathway activation, on the other hand, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[9]

The culmination of these signaling events is the suppression of OPC maturation and a reduction in the expression of mature oligodendrocyte markers.[5]

Signaling Pathway Diagram

Caption: this compound signaling pathway in oligodendrocyte precursor cells.

Experimental Protocols

Isolation and Culture of Oligodendrocyte Precursor Cells

A common method for obtaining OPCs for in vitro studies is through the isolation from neonatal rodent brains.

Materials:

-

Neonatal mouse or rat pups (P0-P8)

-

Neural Tissue Dissociation Kit (e.g., from Miltenyi Biotec)

-

CD140a (PDGFRα) MicroBeads

-

MACS Columns and Separator

-

DMEM/F12 medium

-

B27 supplement

-

N2 supplement

-

Glutamine

-

Penicillin/Streptomycin

-

PDGF-AA (10 ng/mL)

-

bFGF (10 ng/mL)

-

Poly-L-ornithine or Poly-D-lysine coated plates/coverslips

Protocol:

-

Dissect cortices from neonatal rodent brains and mechanically dissociate.

-

Enzymatically digest the tissue according to the Neural Tissue Dissociation Kit protocol.

-

Prepare a single-cell suspension.

-

Label the cells with CD140a MicroBeads.

-

Isolate the CD140a-positive OPCs using MACS technology.

-

Plate the purified OPCs on coated culture vessels in proliferation medium (DMEM/F12, B27, N2, glutamine, penicillin/streptomycin, PDGF-AA, and bFGF).

-

Maintain the cells in a humidified incubator at 37°C and 5% CO2.

In Vitro Oligodendrocyte Differentiation Assay

Protocol:

-

Culture purified OPCs in proliferation medium until they reach the desired confluence.

-

To induce differentiation, switch the medium to a differentiation medium (proliferation medium lacking PDGF-AA and bFGF, and supplemented with T3 thyroid hormone (30 nM)).

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

Culture the cells for 3-5 days to allow for differentiation.

-

Fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry for markers of different oligodendrocyte lineage stages:

-

Quantify the number of cells expressing each marker to assess the effect of this compound on differentiation.

Experimental Workflow Diagram

References

- 1. Regulation and signaling of the GPR17 receptor in oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of GPR17, a regulator of oligodendrocyte differentiation and maturation, in Nasu-Hakola disease brains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tribioscience.com [tribioscience.com]

- 5. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MDL 29951 - LKT Labs [lktlabs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Expression of Oligodendrocyte and Oligoprogenitor Cell Proteins in Frontal Cortical White and Gray Matter: Impact of Adolescent Development and Ethanol Exposure [frontiersin.org]

- 14. ane.pl [ane.pl]

GPR17 Activation by MDL-29951: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 17 (GPR17) is an orphan receptor that has garnered significant attention as a key regulator of oligodendrocyte development and maturation.[1][2] Phylogenetically related to both purinergic (P2Y) and cysteinyl-leukotriene (CysLT) receptors, GPR17 is implicated as a cell-intrinsic timer that controls the transition of oligodendrocyte precursor cells (OPCs) to mature, myelinating oligodendrocytes.[1][3][4] Its role as a potential "brake" on oligodendrocyte differentiation makes it a compelling therapeutic target for demyelinating diseases such as multiple sclerosis (MS), where promoting remyelination is a primary goal.[1][2][5]

The study of GPR17 has been significantly advanced by the identification of MDL-29951, a small molecule agonist.[5][6][7] Initially characterized as an antagonist of the NMDA receptor's glycine binding site, this compound was later identified as a potent and specific activator of GPR17, enabling detailed investigation into its signaling and function.[1][6][8] This guide provides an in-depth technical overview of the activation of GPR17 by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

GPR17 Signaling Pathways Activated by this compound

Upon activation by this compound, GPR17 demonstrates pleiotropic signaling by coupling to multiple heterotrimeric G proteins, primarily Gαi and Gαq.[1][3][5] This dual coupling initiates distinct downstream cascades that collectively influence oligodendrocyte function.

-

Gαi-Mediated Pathway: The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10][11] This reduction in cAMP subsequently leads to decreased activity of its downstream effectors, Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[9] The diminished PKA activity results in reduced phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor known to promote the expression of myelin-related proteins like Myelin Basic Protein (MBP).[9][11] Thus, the Gαi pathway ultimately contributes to the inhibition of oligodendrocyte maturation.[9]

-

Gαq-Mediated Pathway: The Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores and increasing cytosolic calcium concentrations.[1][11][12]

-

β-Arrestin Recruitment: Agonist-dependent activation of GPR17 also leads to the recruitment of β-arrestin2.[1] This interaction can initiate a separate wave of signaling, potentially involving the regulation of mitogen-activated protein kinases (MAPKs) like ERK1/2, and is also involved in receptor internalization.[1]

References

- 1. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GPR17 - Wikipedia [en.wikipedia.org]

- 4. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. amsbio.com [amsbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to MDL-29951: A Dual-Action NMDA Receptor Glycine Site Antagonist and GPR17 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-29951, also known as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist site.[1] Its high affinity and selectivity for the glycine binding site have made it a valuable pharmacological tool for investigating the role of NMDA receptor modulation in various physiological and pathological processes. Furthermore, this compound has been identified as a selective agonist for the G protein-coupled receptor 17 (GPR17), a receptor implicated in oligodendrocyte differentiation and myelination.[2][3][4] This dual activity presents a unique pharmacological profile with potential therapeutic implications in neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with this compound.

Core Mechanism of Action

This compound exhibits a dual pharmacological action, targeting two distinct receptor systems in the central nervous system:

-

NMDA Receptor Glycine Site Antagonism: The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. This compound acts as a competitive antagonist at the glycine binding site, thereby preventing the conformational changes necessary for ion channel opening, even in the presence of glutamate.[1] This leads to a reduction in NMDA receptor-mediated calcium influx and subsequent downstream signaling. The antagonism is reversible by glycine.[1]

-

GPR17 Agonism: this compound has been identified as a potent agonist of the orphan G protein-coupled receptor GPR17.[2][4] GPR17 is expressed on oligodendrocytes and is involved in the regulation of their maturation and the process of myelination.[2][5] Activation of GPR17 by this compound initiates intracellular signaling cascades that can influence oligodendrocyte function.[2][6]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with its targets.

Table 1: NMDA Receptor Glycine Site Binding Affinity and Selectivity

| Parameter | Value | Species/Tissue | Reference |

| Ki ([3H]glycine binding) | 0.14 µM (140 nM) | Rat brain membranes | [1][6][7] |

| IC50 (glycine binding) | 140 nM | Not specified | [1] |

| Selectivity | ~2000-fold for glycine site vs. glutamate site | Rat brain membranes | [1] |

Table 2: GPR17 Agonist Activity

| Parameter | Value Range | Assay Type | Reference |

| EC50 | 7 nM - 6 µM | Dependent on the specific assay (e.g., Ca2+ flux, cAMP accumulation) | [3] |

Signaling Pathways

This compound modulates distinct signaling pathways through its action on NMDA receptors and GPR17.

NMDA Receptor Antagonism Signaling

By blocking the glycine co-agonist site, this compound inhibits the canonical NMDA receptor signaling cascade.

GPR17 Agonism Signaling Pathway

Activation of GPR17 by this compound leads to the engagement of multiple G protein subtypes, primarily Gαi/o and Gαq.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

In Vitro: [3H]Glycine Binding Assay

This assay quantifies the affinity of this compound for the NMDA receptor glycine site.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

-

Rat brain membranes (cortical or whole brain)

-

[3H]glycine (radioligand)

-

This compound at various concentrations

-

Glycine (for non-specific binding determination)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter

Workflow:

References

- 1. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

MDL-29951 in Preclinical Models of Multiple Sclerosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL-29951 is a small molecule dual-function agent, characterized primarily as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site and as an agonist for the G protein-coupled receptor 17 (GPR17).[1][2] While its NMDA receptor activity has been explored in the context of neuroprotection and seizure disorders, its interaction with GPR17 has garnered attention within the multiple sclerosis (MS) research community.[1][2][3] GPR17 is recognized as a key regulator of oligodendrocyte differentiation, a critical process for myelin repair (remyelination) in demyelinating diseases like MS.[4]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action related to GPR17 and its implications for MS models. It summarizes the available quantitative data, details the relevant signaling pathways, and provides representative experimental protocols. Notably, a thorough review of published literature reveals that while this compound is a useful tool for studying GPR17 signaling, its agonist activity at this receptor suggests it would inhibit, rather than promote, remyelination. Current research indicates that GPR17 antagonists, not agonists, may hold therapeutic promise for MS.[5][6] As such, there is a conspicuous absence of in vivo efficacy studies for this compound in established MS models like Experimental Autoimmune Encephalomyelitis (EAE).

Introduction to this compound

This compound (2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid) is a synthetic compound with well-defined interactions with key neurological receptors.[2] Its primary characterizations are summarized in the table below.

| Parameter | Value | Receptor/Enzyme | Reference |

| K | 140 nM (0.14 µM) | NMDA Receptor ([³H]glycine binding) | [2][7] |

| IC | 170 nM | NMDA Receptor (glycine binding) | |

| EC | 7 nM - 6 µM | GPR17 (assay dependent) | [2] |

| IC | 2.5 µM | Human Fructose-1,6-bisphosphatase | [7] |

Table 1: Key Pharmacological Parameters of this compound

The Role of GPR17 in Oligodendrocyte Biology and Multiple Sclerosis

GPR17 is a P2Y-like receptor expressed on oligodendrocyte precursor cells (OPCs), the progenitors responsible for generating mature, myelin-producing oligodendrocytes.[3] Its expression is tightly regulated during oligodendrocyte differentiation; it is upregulated as OPCs commit to differentiation but must be downregulated for terminal maturation to occur.[4] This has led to GPR17 being described as a "cell-intrinsic timer" of myelination.[4]

In the context of MS, GPR17 is found to be upregulated in demyelinating lesions.[3][6] Persistent activation or overexpression of GPR17 is believed to be a key factor in remyelination failure, as it arrests OPCs in an immature state, preventing them from repairing damaged myelin sheaths.[4][8] Consequently, therapeutic strategies have focused on antagonizing GPR17 to promote oligodendrocyte maturation.[5][6]

Mechanism of Action: this compound as a GPR17 Agonist

This compound has been identified as a small-molecule agonist of GPR17.[1] Its activation of the receptor initiates a signaling cascade that ultimately inhibits oligodendrocyte maturation.

GPR17 Signaling Pathway

Upon agonist binding, GPR17 couples primarily to the Gαi/o family of G proteins.[9] This initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. The decrease in cAMP has two main consequences:

-

Reduced Protein Kinase A (PKA) Activity: Lower cAMP levels lead to decreased activation of PKA, which in turn reduces the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor for oligodendrocyte maturation.

-

Diminished EPAC Stimulation: The exchange protein directly activated by cAMP (EPAC) is also less stimulated, further contributing to the blockade of differentiation.

This signaling pathway effectively halts the progression of OPCs to mature, myelinating oligodendrocytes.[9]

Preclinical Data in MS Models: A Notable Absence

A comprehensive search of the scientific literature reveals no published studies demonstrating the efficacy of this compound in in vivo models of multiple sclerosis, such as Experimental Autoimmune Encephalomyelitis (EAE) or toxin-induced demyelination models (e.g., cuprizone). This absence is logical given its mechanism of action. As a GPR17 agonist, this compound would be hypothesized to exacerbate remyelination failure.

Experimental Protocols

While no specific in vivo protocols for this compound in MS models are available, this section provides representative methodologies for key experimental systems used to evaluate compounds targeting oligodendrocyte differentiation and remyelination.

In Vitro Oligodendrocyte Differentiation Assay

This protocol describes a general method to assess the effect of a compound on the maturation of OPCs in culture.

Objective: To determine if a test compound (e.g., this compound) inhibits or promotes the differentiation of OPCs into mature oligodendrocytes.

Methodology:

-

OPC Isolation and Culture: Isolate OPCs from neonatal rat cortex or generate them from pluripotent stem cells. Culture the cells on poly-D-lysine or a similar substrate in a defined proliferation medium containing growth factors like PDGF-AA and FGF-2.

-

Differentiation Induction: To induce differentiation, switch the culture to a differentiation medium lacking mitogens and containing factors like triiodothyronine (T3).

-

Compound Treatment: Add the test compound (this compound) at various concentrations to the differentiation medium. Include a vehicle control and potentially a positive control (e.g., a known differentiation-promoting agent).

-

Incubation: Culture the cells for 3-5 days to allow for differentiation.

-

Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of different oligodendrocyte lineage stages:

-

OPCs: NG2, A2B5

-

Immature Oligodendrocytes: O4

-

Mature Oligodendrocytes: Myelin Basic Protein (MBP), CNPase

-

-

Quantification: Acquire images using fluorescence microscopy and quantify the percentage of cells positive for each marker in the different treatment conditions. A decrease in the percentage of MBP-positive cells in the this compound-treated group compared to the vehicle control would indicate inhibition of differentiation.

Representative Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

This protocol is a standard method for inducing a chronic progressive model of MS and is provided as a representative example of how a compound's effect on neuroinflammation and demyelination would be tested in vivo.[10][11][12]

Objective: To evaluate the effect of a test compound on the clinical and pathological features of EAE.

Methodology:

-

Animals: Use female C57BL/6 mice, 8-12 weeks of age.

-

Induction of EAE:

-

On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG

35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. -

On day 0 and day 2, administer an intraperitoneal injection of 200-300 ng of Pertussis toxin.

-

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE starting around day 7 post-immunization. Score disease severity on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

-

Compound Administration: Begin administration of the test compound or vehicle at a predetermined time point (e.g., prophylactically from day 0, or therapeutically at the onset of clinical signs).

-

-

Histology: Perfuse mice and collect spinal cords and brains. Process tissues for histology and stain with Luxol Fast Blue (for demyelination) and Hematoxylin & Eosin (for immune cell infiltration).

-

Immunohistochemistry: Stain for immune cell markers (e.g., CD4 for T cells, Iba1 for microglia/macrophages).

-

Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze immune cell populations.

-

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the signaling pathways governed by the GPR17 receptor. Its agonist activity at GPR17 leads to the inhibition of oligodendrocyte maturation by suppressing the cAMP-PKA-CREB signaling axis. While this makes it a useful probe for in vitro studies of remyelination, it also strongly suggests that this compound is not a viable therapeutic candidate for multiple sclerosis. The prevailing evidence indicates that promoting, not inhibiting, oligodendrocyte maturation is the desired therapeutic goal. Therefore, the future direction for GPR17-targeted therapies in MS lies in the development and testing of selective antagonists. Any research involving this compound in the context of MS should be framed as a tool for understanding the inhibitory mechanisms that prevent myelin repair, rather than as a potential pro-remyelinating agent.

References

- 1. MDL 29951 - LKT Labs [lktlabs.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The GPR17 Receptor—A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. investor.omeros.com [investor.omeros.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Differential local tissue permissiveness influences the final fate of GPR17-expressing oligodendrocyte precursors in two distinct models of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scantox.com [scantox.com]

- 11. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]

An In-depth Technical Guide to the Chemical and Biological Profile of MDL-29951

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-29951, also known as 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid, is a potent and selective small molecule with a dual mechanism of action. It functions as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and as an agonist for the G protein-coupled receptor 17 (GPR17).[1] This dual activity makes this compound a valuable research tool for investigating neurological pathways and a potential therapeutic candidate for conditions involving excitotoxicity and demyelination. This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of this compound, including detailed experimental protocols and a summary of its quantitative data.

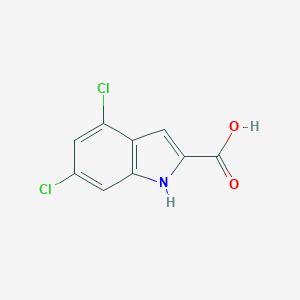

Chemical Structure and Properties

This compound is an indole derivative with two carboxylic acid moieties and two chlorine atoms on the indole ring.

| Property | Value |

| IUPAC Name | 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid |

| Alternative Name | 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid |

| CAS Number | 130798-51-5 |

| Chemical Formula | C₁₂H₉Cl₂NO₄ |

| Molecular Weight | 302.11 g/mol |

| SMILES | O=C(O)CCC1=C(C(O)=O)NC2=C1C(Cl)=CC(Cl)=C2 |

Biological Activity and Quantitative Data